Ruthenium(III) nitrosylsulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

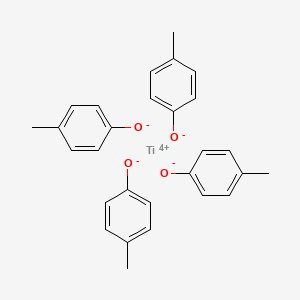

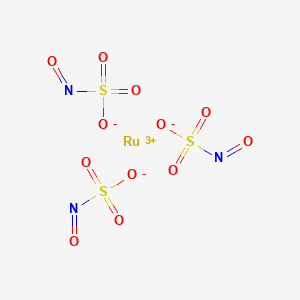

Ruthenium(III) nitrosylsulfate is a ruthenium-based compound primarily used as an electrolyte in electroplating baths . It is also known as Ruthenium nitrosyl sulfate .

Chemical Reactions Analysis

This compound is used in various reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis reactions . In nitric acid solutions, Ru can exist in various nitroso nitrate complexes .Physical And Chemical Properties Analysis

This compound is a red-brown powder that is soluble in water . It decomposes upon melting . More detailed physical and chemical properties are not provided in the retrieved sources .科学的研究の応用

Inactivation of DNA Repair Enzymes : A specific ruthenium nitrosyl complex, [RuNO(β-Pic)2(NO2)2OH], is effective in the inactivation of DNA repair enzymes in vitro. It exhibits a photoinduced inhibition of 90%, highlighting its potential in DNA-related research (Mikhailov et al., 2019).

Nitric Oxide Donor in Cellular Environments : Photoactive ruthenium nitrosyls can act as nitric oxide donors under controlled light conditions. This ability enables modulation of NO concentrations in cellular environments, influencing various physiological processes (Rose & Mascharak, 2008).

Pro-Drug for Hepatocarcinoma Treatment : As a pro-drug, the ruthenium nitrosyl complex can deliver nitric oxide and induce apoptosis in hepatocarcinoma cell lines, suggesting its use in cancer therapy (Rodrigues et al., 2016).

Mediation of S-nitrosylation : The ruthenium(III) complex facilitates S-nitrosylation of cysteine in the presence of nitrite at a specific pH, useful for studying this reaction mechanism (Chatterjee et al., 2014).

Catalyst in Coal Chemical Industry : Ruthenium(III) nitrosyl nitrate serves as an ideal precursor for supported ruthenium catalysts in the coal chemical industry, highlighting its industrial application (Chang Qiaowe, 2013).

Study of Coordination Complexes : These compounds are useful in research for studying coordination complexes of Co(III) and Pt(IV) (Fletcher et al., 1955).

Spectroscopic Studies : New nitrosyl-poly(1-pyrazolyl)borato]ruthenium complexes are valuable for spectroscopic studies of metal-nitride complexes (Ônishi, 1991).

Environmental Transport and Chemical Form Analysis : Research has focused on evaluating the transport of nitrosyl ruthenium in aquatic environments and developing methods to determine its chemical forms under varying environmental conditions (Bhagat & Gloyna, 1967).

Catalysis in Decomposition of Nitrous Oxide : Ruthenium(III) ion-exchanged zeolite Y has been found to be a highly active, long-lived, and reusable catalyst for the decomposition of nitrous oxide into nitrogen and oxygen (Edinç Cürdaneli & Özkar, 2014).

Solvent Extraction Processes : Nitrite complexes of ruthenium(III) enhance understanding and control of ruthenium in solvent extraction processes (Dirks et al., 2020).

Safety and Hazards

将来の方向性

Ruthenium(III) complexes have emerged for their selective cytotoxic activity in vitro and promising anticancer properties in vivo, leading to a few candidates in advanced clinical trials . Research on ruthenium antitumor drugs has evolved from single-molecule drugs to nanodrug delivery systems . The future prospects of ruthenium-based antitumor drugs involve the development of suitable drug delivery systems to enhance their bioavailability and pharmacokinetic properties .

特性

IUPAC Name |

N-oxosulfamate;ruthenium(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFHGBKZTDZBTJ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O12RuS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)